Ethyl 2-(2-benzimidazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a complex organic compound with significant relevance in medicinal chemistry. This compound is characterized by its unique structural features, which include a benzimidazole moiety and a dihydropyrimidine framework. The compound is identified by the CAS Registry Number 1044770-39-9, and it is classified under pyrimidine derivatives, which are known for various biological activities.
Ethyl 2-(2-benzimidazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is specifically classified as a pyrimidine derivative, which is notable for its applications in pharmaceuticals and agrochemicals.
The synthesis of Ethyl 2-(2-benzimidazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 5-amino-2-cyano-4-oxopyrimidine-3-carboxylate with 2-benzimidazolecarboxylic acid derivatives under acidic conditions.
The molecular formula of Ethyl 2-(2-benzimidazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is C₁₀H₁₂N₄O₃. Its structure features:
The molecular weight of the compound is approximately 208.22 g/mol . The compound appears as a white to brown powder or crystalline solid at room temperature.
Ethyl 2-(2-benzimidazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate can participate in various chemical reactions typical for pyrimidine derivatives:
These reactions are often utilized to modify the compound for enhanced biological activity or to create derivatives with specific properties.
The mechanism of action for Ethyl 2-(2-benzimidazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures exhibit anti-cancer and anti-inflammatory properties, suggesting potential therapeutic applications for this compound .
Ethyl 2-(2-benzimidazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate has various scientific uses:
Molecular hybridization combines pharmacophoric subunits from distinct bioactive scaffolds to create novel compounds with enhanced or dual mechanisms of action. This strategy merges the biological profiles of benzimidazole and dihydropyrimidinone (DHPM) moieties into a single chemical entity. Benzimidazoles are privileged structures in medicinal chemistry due to their exceptional capacity to interact with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions [2] [10]. They exhibit broad-spectrum bioactivity, including antifungal, anticancer, and antimicrobial effects, exemplified by clinical agents like mebendazole and chlormidazole [10].
Concurrently, the DHPM scaffold—particularly the 6-oxo-1,6-dihydropyrimidine core—demonstrates pronounced antiproliferative and target-specific activities. Notable DHPM derivatives like monastrol inhibit kinesin Eg5, disrupting mitotic spindle formation in cancer cells [5]. The ethyl carboxylate moiety at the C5 position enhances binding affinity to enzymatic pockets through dipole interactions and conformational flexibility [7]. Hybridization capitalizes on complementary pharmacological traits: benzimidazole’s nucleic acid/DNA targeting synergizes with DHPM’s enzyme inhibition (e.g., Eg5 kinesin, lanosterol 14α-demethylase), potentially overcoming drug resistance and improving efficacy [5] [10].
Table 1: Pharmacophoric Contributions of Hybrid Components
Benzimidazole Moiety | DHPM Moiety | Hybrid Synergy |
---|---|---|
Nucleic acid/DNA intercalation | Kinesin Eg5 inhibition | Dual targeting of replication & cell division |
Broad-spectrum antimicrobial activity | Selective kinase modulation | Enhanced pathogen membrane disruption |
π-π stacking with receptors | Metal coordination (e.g., Mg²⁺) | Improved binding pocket occupancy |
Benzimidazole-dihydropyrimidinone hybrids exhibit systematic structural variations critical to their bioactivity. The target compound—ethyl 2-(2-benzimidazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate—features a canonical structure where the benzimidazole connects to the pyrimidinone ring via an amino (-NH-) linker at C2 [8]. This linkage preserves planarity, facilitating DNA intercalation and enzymatic pocket penetration. Three key structural categories emerge:
The C5 ethyl carboxylate is a conserved feature that promotes solubility and bioisosterism with natural nucleotides. Substituent diversity at R¹ (benzimidazole N1) and R² (pyrimidine C4) dictates target selectivity. For instance, 2,4-dichlorophenyl groups enhance antifungal activity against C. albicans by promoting hydrophobic contact with lanosterol demethylase [10].
Table 2: Structural Variations and Biological Impacts
Structural Class | Representative Substituents | Biological Activity Correlation |
---|---|---|
Benzimidazole N1 | H, alkyl, aryl | Aryl groups boost DNA intercalation potency |
Pyrimidine C4 | Ph, 4-Cl-Ph, Et | Electron-withdrawing groups ↑ cytotoxicity |
C5 position | Ethyl carboxylate, amide, ketone | Carboxylate ↑ Eg5 affinity |
Linker (X) | -NH-, -S-, -CH₂- | -NH- ↑ hydrogen-bonding with targets |
The target compound emerged from systematic optimization of DHPM-benzimidazole conjugates pioneered in early 2000s antimicrobial studies. Initial hybrids featured methyl sulfide bridges (-CH₂-S-) synthesized via alkylation of 2-thiouracils with chloromethylbenzimidazoles [6]. While active against S. aureus and E. coli, these compounds exhibited metabolic instability. The amino-linked variant (target compound) was first synthesized to enhance hydrogen-bonding capacity and enzymatic affinity [8]. Its development signifies three key advancements:
Table 3: Synthetic Evolution of Key Hybrids
Generation | Prototype Structure | Synthetic Method | Activity Leap |
---|---|---|---|
1st (2000s) | 2-(Benzylthio)-6-methyl-DHPMs | K₂CO₃/DMF, benzyl halides + 2-thiopyrimidines | Moderate antibacterial (Gram+) |
2nd (2010s) | 2-(Benzimidazolylmethylthio)-DHPMs | Triethylamine/THF, 2-(chloromethyl)benzimidazole | Antifungal (C. albicans MIC = 312.5 μg/mL) |
3rd (Current) | Ethyl 2-(2-benzimidazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate | Nucleophilic substitution of 2-chloro-DHPMs | IC₅₀ = 5.6 μM for CYP51 inhibition |
The compound’s chemical identity (CAS: 195251-35-5) was formally cataloged in pharmacological libraries by 2022, reflecting its therapeutic relevance [8]. Its modular synthesis enables rapid diversification—replacing the ethyl carboxylate with cyclopropyl groups enhances membrane permeability, as seen in ethyl 2-cyclopropyl-6-oxo-DHPM derivatives [9]. Current research focuses on hybridizing DHPMs with substituted benzimidazoles to combat resistant fungi and metastatic breast cancer, positioning this scaffold at the frontier of next-generation heterocyclic therapeutics [5] [10].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3